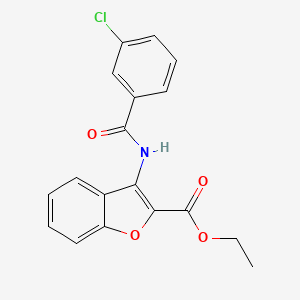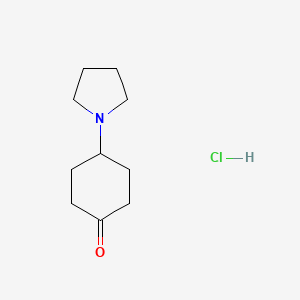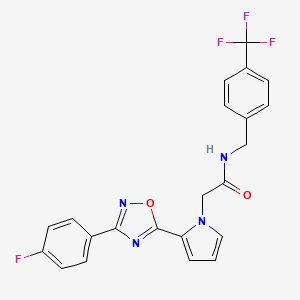![molecular formula C19H21Cl2FN2OS B2860389 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338422-01-8](/img/structure/B2860389.png)
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol, more commonly known as FK506, is a macrolide immunosuppressant drug and has been used to treat a variety of conditions related to the immune system since its discovery in 1984. FK506 is a small molecule with a molecular weight of 822.2 g/mol and is composed of two rings, one of which is a piperazine ring. FK506 has a variety of uses, from treating autoimmune diseases such as rheumatoid arthritis and psoriasis, to organ transplantation and cancer treatments. It is also used to help prevent graft rejection after organ transplantation and to treat various skin diseases.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Chromatographic Analysis Techniques
The study by El-Sherbiny et al. (2005) demonstrates the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of flunarizine hydrochloride (FLZ) and its degradation products. This highlights the compound's relevance in the development of analytical methods for drug quality control and stability testing (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Pharmaceutical Research
Antimicrobial Activity
Wang et al. (2011) synthesized diphenyl piperazine-based sulfanilamides, showcasing the compound's utility in generating new molecules with potential antibacterial and antifungal activities. This suggests its role in the discovery of novel antimicrobial agents (Wang, Gan, Zhou, & Yan, 2011).
Antitumor Activity
The research by Naito et al. (2005) on the synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes for their cytotoxic activity against tumor cell lines further exemplifies the compound's application in developing new cancer therapeutics (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Material Science
Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized fluorescent logic gates based on a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group. These compounds demonstrate the potential for developing smart materials with applications in sensing and information processing (Gauci & Magri, 2022).
Metabolism and Pharmacokinetics
The study by Jiang et al. (2007) on the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride (TM-208) in rat plasma and tissues by LC-MS/MS underscores the importance of such compounds in understanding drug metabolism and pharmacokinetic profiles, crucial for the development of new drugs (Jiang, Ling, Han, Li, & Cui, 2007).
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2FN2OS/c20-17-2-1-3-18(21)19(17)26-13-16(25)12-23-8-10-24(11-9-23)15-6-4-14(22)5-7-15/h1-7,16,25H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYILJCASTDQTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=C(C=CC=C2Cl)Cl)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2860313.png)




![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2860321.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2860327.png)